N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
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Overview
Description
N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that features a unique structure combining furan, thiazole, and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves multiple steps. One common method starts with the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves the oxidation of this carbothioamide with potassium ferricyanide in an alkaline medium to form the desired thiazolo[4,5-c]pyridine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent typically enters the 5-position of the furan ring.
Alkylation: Alkylation with methyl iodide leads to quaternization at the pyridine nitrogen atom.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Bromination: Bromine in the presence of a catalyst.
Hydroxymethylation: Formaldehyde in the presence of a base.
Formylation: Formic acid or formylating agents.
Acylation: Acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and antiviral activities.
Medicine: Potential use as a therapeutic agent due to its bioactive properties.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as 2,4-disubstituted thiazoles, which exhibit a range of biological activities.
Pyridine Derivatives: Compounds with a pyridine ring, known for their pharmacological properties.
Furan Derivatives: Compounds containing furan rings, which are often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[2,2-Bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is unique due to its combination of three different heterocyclic rings, which can confer a wide range of biological activities and chemical reactivity. This structural diversity makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-3-13(20-7-1)11(14-4-2-8-21-14)9-18-16-19-12-10-17-6-5-15(12)22-16/h1-8,10-11H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDAQIDDBZYHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC2=NC3=C(S2)C=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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